N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide
Overview
Description
N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide (NAC-4-DPB) is an organochlorine compound used in scientific research. It has been studied for its potential applications in biomedical research, with particular focus on its biochemical and physiological effects. NAC-4-DPB has been used to study the structure and function of proteins, enzymes, and other biomolecules. It has also been used to study the mechanisms of action of various drugs.
Scientific Research Applications
Dipeptidyl Peptidase IV Inhibition
A series of novel butanamides, including variants of N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide, have been investigated as dipeptidyl peptidase IV (DPP-4) inhibitors. These compounds show potential in reducing blood glucose excursion, which can be beneficial in treating conditions like type 2 diabetes. The research by Nitta et al. (2012) highlights the potent DPP-4 inhibitory activity of these butanamides, specifically noting the introduction of a 4-phenylthiazol-2-yl group as a significant enhancement in their efficacy (Nitta et al., 2012).
Anticonvulsant Activities
Some butanamide derivatives, including those structurally related to N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide, have shown promising results in anticonvulsant studies. Idris et al. (2011) synthesized isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides and tested them against seizure models, noting their significant potential in treating generalized seizures and their relative safety in acute toxicity studies (Idris et al., 2011).
Tyrosinase and Melanin Inhibition
In the realm of dermatology, different N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, which are chemically related to N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide, have been synthesized and shown to inhibit Mushroom tyrosinase effectively. This research by Raza et al. (2019) is significant in the development of depigmentation drugs, with certain compounds exhibiting minimal cytotoxicity and high inhibitory potential against melanin formation (Raza et al., 2019).
properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3N2O2/c17-10-3-6-15(13(19)8-10)23-7-1-2-16(22)21-11-4-5-12(18)14(20)9-11/h3-6,8-9H,1-2,7,20H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOOGWJNVVGUMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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